![molecular formula C29H25N3O5S B1239562 [4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)
[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinylidene]methyl]phenoxy]acetic acid is a monocarboxylic acid.
Aplicaciones Científicas De Investigación
1. Antibacterial and Acetylcholinesterase Enzyme Inhibitory Activities
A study by Gupta and Rastogi (1986) synthesized derivatives similar to the specified compound and evaluated them for antibacterial and acetylcholinesterase enzyme inhibitory activities. This indicates potential applications in combating bacterial infections and in the treatment of neurological disorders like Alzheimer's disease (Gupta & Rastogi, 1986).
2. Aldose Reductase Inhibitors for Diabetic Complications
Ali et al. (2012) worked on derivatives of the compound which were evaluated as aldose reductase inhibitors. This enzyme is implicated in diabetic complications, suggesting the compound's potential in diabetes management (Ali et al., 2012).
3. Synthesis and Antibacterial Activity of Novel Derivatives
Desai et al. (2001) synthesized novel derivatives of the compound and assessed their in vitro growth inhibitory activity against microbes like E.coli, S. aureus, and Salmonella typhi, indicating its potential as an antibacterial agent (Desai et al., 2001).
4. Electrochemical Studies and Synthesis of Novel Mannich Bases
Naik et al. (2013) studied novel Mannich bases derived from the compound, focusing on their electrochemical behavior. This research contributes to the understanding of the compound's properties in electrochemical applications (Naik et al., 2013).
5. Synthesis of Schiff Base Ligands and Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff base ligands derived from the compound and evaluated their antimicrobial activities against bacteria and fungi, indicating its potential use in developing antimicrobial agents (Vinusha et al., 2015).
6. Antifibrotic and Anticancer Activity of Amino/Iminothiazolidinones
Kaminskyy et al. (2016) describe the synthesis and evaluation of amino(imino)thiazolidinone derivatives of the compound for their antifibrotic and anticancer activities, identifying several compounds with significant effects (Kaminskyy et al., 2016).
7. Synthesis and Anti-inflammatory Activity of Novel Derivatives
Ali et al. (2017) synthesized and evaluated 2-imino-4-thiazolidinone derivatives of the compound for anti-inflammatory activity. This research highlights its potential in developing non-steroidal anti-inflammatory drugs (Ali et al., 2017).
Propiedades
Fórmula molecular |
C29H25N3O5S |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
2-[4-[(Z)-[3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C29H25N3O5S/c1-36-22-12-8-21(9-13-22)31-29-32(15-14-20-17-30-25-5-3-2-4-24(20)25)28(35)26(38-29)16-19-6-10-23(11-7-19)37-18-27(33)34/h2-13,16-17,30H,14-15,18H2,1H3,(H,33,34)/b26-16-,31-29? |
Clave InChI |
WZPMXNLVZLIWBV-FDHMRPASSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)CCC4=CNC5=CC=CC=C54 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)CCC4=CNC5=CC=CC=C54 |
SMILES canónico |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)CCC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




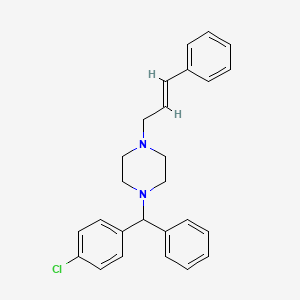
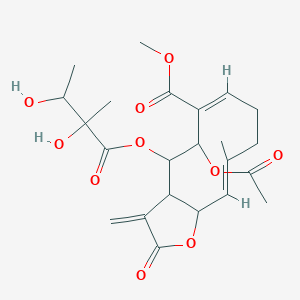

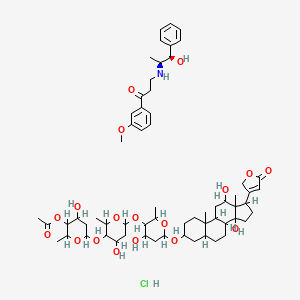
![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)
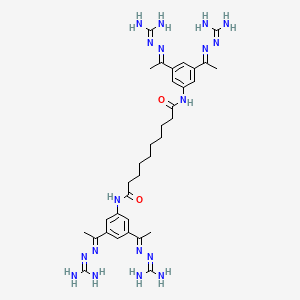
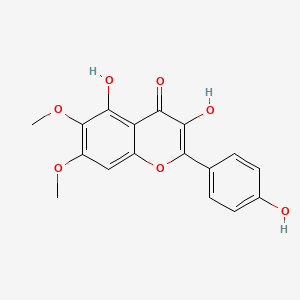
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)
![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
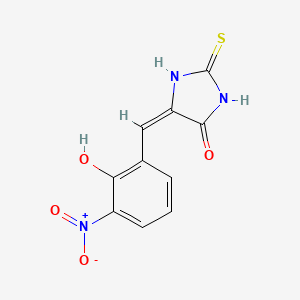
![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)
![4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B1239500.png)
![(1R,9R,10S,12R,13R,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1239502.png)